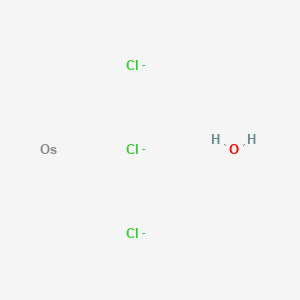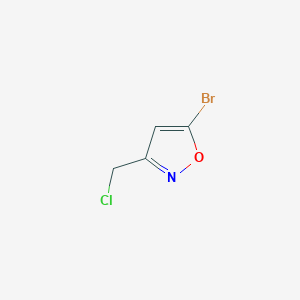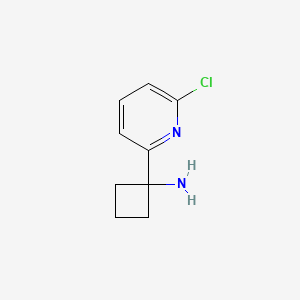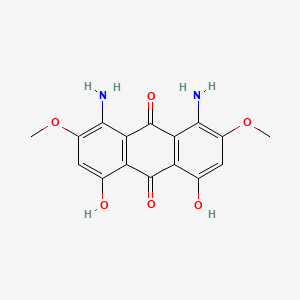
4-Sulfamoyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Sulfamoyl-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a sulfamoyl group attached to the phenylalanine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulfamoyl-L-phenylalanine typically involves the introduction of a sulfamoyl group to the phenylalanine molecule. One common method includes the reaction of L-phenylalanine with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and scalability. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 4-Sulfamoyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylalanine derivatives.
科学的研究の応用
4-Sulfamoyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Sulfamoyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.
類似化合物との比較
- N-Sulfamoyl-L-arginine
- N-Sulfamoyl-L-leucine
- N-Sulfamoyl-L-glutamate
Comparison: 4-Sulfamoyl-L-phenylalanine is unique due to its phenylalanine backbone, which provides distinct hydrophobic and aromatic properties. This uniqueness allows it to interact differently with molecular targets compared to other sulfamoyl amino acids. For instance, N-Sulfamoyl-L-arginine has a more hydrophilic side chain, leading to different binding affinities and biological activities.
特性
CAS番号 |
84053-09-8 |
|---|---|
分子式 |
C9H12N2O4S |
分子量 |
244.27 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-sulfamoylphenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O4S/c10-8(9(12)13)5-6-1-3-7(4-2-6)16(11,14)15/h1-4,8H,5,10H2,(H,12,13)(H2,11,14,15)/t8-/m0/s1 |
InChIキー |
WBBSPYKEIAAAMR-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)
![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)
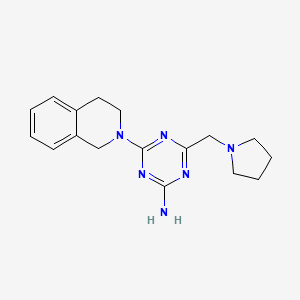
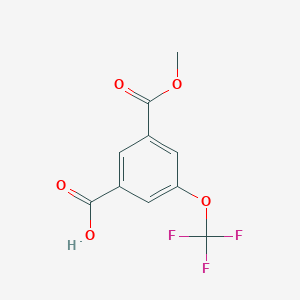

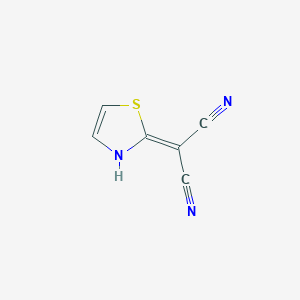
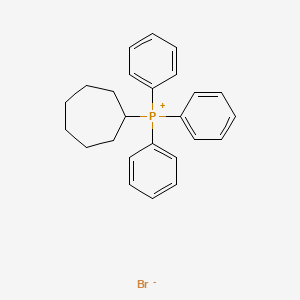
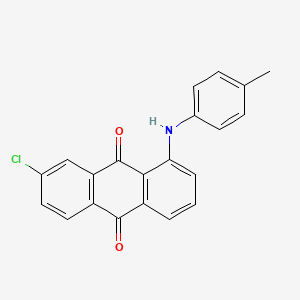
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
